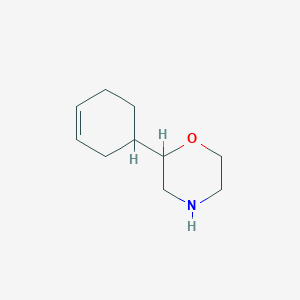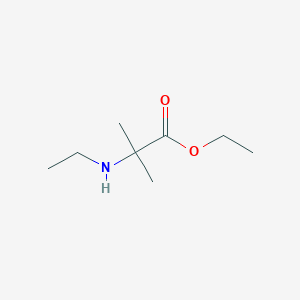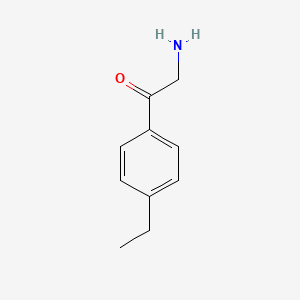
3-(2,2-Dimethylpropoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylpropoxy)propan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a propan-1-amine backbone with a 2,2-dimethylpropoxy substituent, making it a branched primary amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then displaces the chloride ion to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dimethylpropoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reactants used.
Applications De Recherche Scientifique
3-(2,2-Dimethylpropoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylamine: A primary amine with a straight-chain structure.
Isopropylamine: A branched primary amine with a similar structure but different substituents.
Butylamine: A longer-chain primary amine with different chemical properties.
Uniqueness
3-(2,2-Dimethylpropoxy)propan-1-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This structural uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropoxy)propan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)7-10-6-4-5-9/h4-7,9H2,1-3H3 |
Clé InChI |
WOYWIZWDQQWJEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


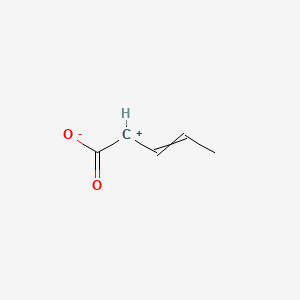
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)


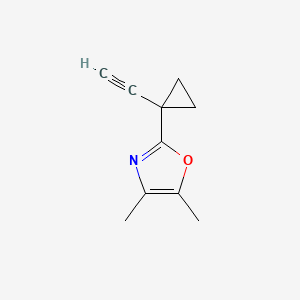
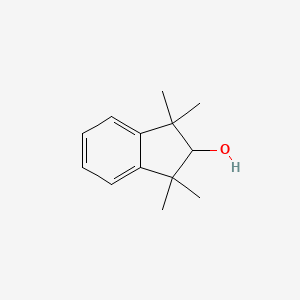
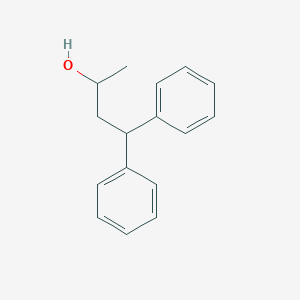

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
